One of the primary applications of Boron Trifluoride-Dimethyl Sulfide Complex is as a Lewis acid catalyst. Lewis acids are electron-pair acceptors, and BF3•S(CH3)2 readily accepts electron pairs from reactants, influencing their reactivity. This makes it a powerful tool for various organic reactions, including:
Due to its ability to fine-tune reaction rates and selectivities, Boron Trifluoride-Dimethyl Sulfide Complex offers advantages over other Lewis acid catalysts in specific contexts.
Another research application of BF3•S(CH3)2 lies in its ability to act as a demethylating agent. It can remove methyl groups (CH3) from certain organic molecules, which can be a crucial step in organic synthesis. The complex achieves this by cleaving the carbon-methyl bond.
Research on Boron Trifluoride-Dimethyl Sulfide Complex is ongoing, with scientists exploring its potential in new areas. Some promising avenues include:
Dimethylsulfonio(trifluoro)boranuide, with the chemical formula C₂H₆BF₃S, is a complex compound formed from the combination of dimethyl sulfide and boron trifluoride. This compound features a sulfur atom bonded to two methyl groups and a boron atom coordinated with three fluorine atoms. Its unique structure allows it to act as a Lewis acid in various
These reactions are crucial in organic chemistry for synthesizing various compounds and materials .
Dimethylsulfonio(trifluoro)boranuide can be synthesized through several methods:
Dimethylsulfonio(trifluoro)boranuide serves multiple purposes in various fields:
Interaction studies involving dimethylsulfonio(trifluoro)boranuide focus on its reactivity with different nucleophiles and electrophiles. Understanding these interactions is essential for optimizing its use as a catalyst and intermediate in chemical processes. Studies indicate that the presence of the sulfur atom enhances its reactivity compared to other similar compounds, allowing for more efficient synthesis routes .
Several compounds share structural or functional similarities with dimethylsulfonio(trifluoro)boranuide. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dimethylsulfide | Sulfide | Simple structure; less reactive than boron complex |
Boron Trifluoride | Lewis Acid | Stronger acidity; lacks sulfur functionality |
Chloromethyl(trifluoro)boranuide | Boron Complex | Contains chlorine; different reactivity profile |
Trimethylsulfonium Trifluoroborate | Sulfonium Salt | More stable but less reactive than dimethyl variant |
Dimethylsulfonio(trifluoro)boranuide stands out due to its combination of sulfur and boron functionalities, which enhances its reactivity and application potential in organic synthesis compared to other similar compounds .
Dimethylsulfonio(trifluoro)boranuide emerged from studies on boron trifluoride (BF₃) complexes, which have been integral to catalysis since the mid-20th century. BF₃’s Lewis acidity was leveraged in early industrial processes, such as polymerizations and Friedel-Crafts reactions. The development of BF₃–SMe₂ complexes, including dimethylsulfonio(trifluoro)boranuide, expanded these applications into selective organic transformations. Key milestones include its use in ether dealkylation and later adaptations for thiomethylative couplings, as demonstrated in recent patents and peer-reviewed studies.
The compound is systematically named dimethylsulfonio(trifluoro)boranuide, reflecting its boron trifluoride core coordinated to a dimethyl sulfide ligand. Its IUPAC name emphasizes the sulfonio group’s role as a counterion. Structural identifiers include:
Property | Value |
---|---|
CAS Number | 353-43-5 |
Molecular Formula | C₂H₆BF₃S |
Molecular Weight | 129.94 g/mol |
SMILES | CSC.FB(F)F |
InChI Key | BRWZPVRDOUWXKE-UHFFFAOYSA-N |
Density | 1.235 g/mL (liquid) |
UN Number | UN2920 (corrosive) |
The structure comprises a trigonal planar BF₃ center coordinated to a bidentate SMe₂ ligand, enhancing stability and modulating reactivity.
Dimethylsulfonio(trifluoro)boranuide’s utility stems from its dual role as a Lewis acid and thiomethylating agent. Key applications include:
In thioacetalation, BF₃–SMe₂ activates aldehydes via coordination to the carbonyl oxygen, polarizing the C=O bond for nucleophilic attack by the SMe₂ ligand. This tandem activation and delivery mechanism avoids side reactions, achieving yields up to 89%.
Recent studies focus on expanding the compound’s scope:
Dimethylsulfonio(trifluoro)boranuide, with the molecular formula C₂H₆BF₃S and a molecular weight of 129.94 g/mol, represents a Lewis acid-base adduct formed between boron trifluoride and dimethyl sulfide [1] [2] [3]. The compound features a unique molecular architecture where the sulfur atom serves as the electron donor to the electron-deficient boron center, creating a coordinate covalent bond that fundamentally alters the electronic properties of both constituent molecules [1].
The molecular structure consists of a central sulfur atom bonded to two methyl groups (CH₃), which in turn coordinates to a boron atom that is surrounded by three fluorine atoms [1] [2]. This coordination results in a tetrahedral geometry around the boron center, transforming it from its native trigonal planar configuration in free boron trifluoride [5] [6]. The coordinate bond formation represents a classic example of Lewis acid-base chemistry, where the lone pair of electrons on the sulfur atom is donated to the empty p-orbital of boron [5] [6] [7].
The electron deficiency of boron trifluoride serves as the driving force for complex formation with dimethyl sulfide [5] [6]. Boron, with its atomic number of 5, possesses an electron configuration of 1s² 2s² 2p¹, resulting in only three valence electrons available for bonding [5]. This electron deficiency creates an empty 2p orbital that readily accepts electron pairs from Lewis bases, making boron trifluoride a potent Lewis acid [5] [6].
The fluorine atoms in boron trifluoride contribute to the electron deficiency through their high electronegativity, which withdraws electron density from the boron center [6]. Although some back-donation from fluorine lone pairs to the empty boron p-orbital occurs, this mesomeric stabilization is insufficient to completely satisfy the electron-deficient nature of boron [6]. The formation of the dimethylsulfonio(trifluoro)boranuide complex effectively completes the octet around boron through coordination with the sulfur lone pair [5] [6] [7].
The Lewis acidity of the boron center in this complex is significantly reduced compared to free boron trifluoride due to the coordinate bond formation [8]. Nuclear magnetic resonance studies of related boron complexes demonstrate that coordination to a Lewis base results in characteristic upfield shifts in boron-11 nuclear magnetic resonance spectra, indicating increased electron density around the boron nucleus [8] [9].
The coordination chemistry of dimethylsulfonio(trifluoro)boranuide involves the formation of a dative bond between the sulfur atom of dimethyl sulfide and the boron atom of boron trifluoride [10] [11] [7]. This coordinate covalent bond formation occurs when one atom provides both bonding electrons, in this case, the sulfur atom donating its lone pair to the empty orbital of boron [7].
The strength of this coordination complex depends on several factors, including the donor ability of the sulfur atom and the acceptor strength of the boron center [10] [11]. Dimethyl sulfide serves as a moderately strong Lewis base due to the availability of lone pairs on the sulfur atom, while the electron-withdrawing effect of the three fluorine atoms enhances the Lewis acidity of boron trifluoride [10] [11].
Comparative studies of various Lewis base-boron trifluoride adducts reveal that the stability of these complexes follows the order of Lewis base strength [11]. The coordination bond in dimethylsulfonio(trifluoro)boranuide exhibits characteristics typical of donor-acceptor complexes, with bond lengths and angles that reflect the electronic redistribution upon complex formation [10] [11].
Crystallographic studies of related boron trifluoride complexes provide insights into the structural parameters of dimethylsulfonio(trifluoro)boranuide [12] [13] [14]. The crystal structure reveals distinct molecular units with specific geometric arrangements that reflect the coordination bonding between the Lewis acid and base components [12] [13].
The boron-sulfur coordinate bond length in such complexes typically ranges between 1.9 and 2.1 Angstroms, depending on the specific electronic environment and crystal packing forces [12] [13]. The tetrahedral geometry around the boron atom results in Fluorine-Boron-Fluorine bond angles of approximately 109.5 degrees, representing a significant deviation from the 120-degree angles observed in trigonal planar boron trifluoride [12] [13].
Crystal packing studies demonstrate that the molecular units are held together through various intermolecular interactions, including van der Waals forces and potential weak hydrogen bonding interactions [12] [13] [14]. The crystallographic data also reveal information about the thermal motion of atoms within the crystal lattice, providing insights into the dynamic behavior of the complex in the solid state [12] [13].
Dimethylsulfonio(trifluoro)boranuide exhibits distinct phase behavior characteristics that reflect its molecular structure and intermolecular interactions [15] [3] [16]. The compound typically exists as a colorless to pale yellow liquid at room temperature, with specific density measurements indicating a value of 1.235 g/mL at 25°C [15] [3] [17].
The phase stability of the compound is influenced by temperature and environmental conditions [18] [16]. Under standard atmospheric conditions, the complex maintains its structural integrity, though it demonstrates sensitivity to moisture and elevated temperatures [18] [16]. The liquid phase represents the most thermodynamically stable form under ambient conditions, with transitions to other phases occurring only under specific temperature and pressure regimes [16].
Stability studies indicate that dimethylsulfonio(trifluoro)boranuide can undergo decomposition under certain conditions, particularly in the presence of water or at elevated temperatures [18] [19]. The decomposition pathways involve the breaking of the coordinate bond between sulfur and boron, leading to the regeneration of the constituent molecules [18] [19].
The thermal properties of dimethylsulfonio(trifluoro)boranuide reflect its molecular composition and bonding characteristics [15] [3] [16]. The compound exhibits a flash point of 4°F (-16°C), indicating its flammable nature and the need for careful thermal management during handling and storage [15] [3] [17].
Specific thermal stability ranges demonstrate that the complex can withstand moderate heating without decomposition, though prolonged exposure to elevated temperatures may lead to the breakdown of the coordinate bond [18] [16]. The thermal decomposition process typically involves the liberation of dimethyl sulfide and boron trifluoride, with the exact decomposition temperature depending on environmental conditions and heating rates [18] [16].
Heat capacity measurements and thermal conductivity data for similar organosulfur-boron complexes suggest that dimethylsulfonio(trifluoro)boranuide exhibits thermal properties consistent with its molecular weight and structure [20]. The thermal expansion coefficient and related thermophysical properties are influenced by the coordinate bonding and the presence of both organic and inorganic components within the molecular structure [20].
The solubility characteristics of dimethylsulfonio(trifluoro)boranuide demonstrate the compound's amphiphilic nature, combining both polar and nonpolar structural elements [15] [3] [21]. The presence of the polar Boron-Fluorine bonds and the coordinate Sulfur-Boron interaction contributes to solubility in polar solvents, while the methyl groups provide compatibility with less polar media [21].
Solubility studies indicate that the compound exhibits good solubility in organic solvents such as dichloromethane, ethers, and other polar aprotic solvents [21] [17]. The solubility in water is limited due to the predominance of organic components and the tendency for hydrolysis reactions that can disrupt the coordinate bond [21].
The solubility profile is also influenced by temperature, with higher temperatures generally increasing the dissolution rate in compatible solvents [21]. However, elevated temperatures may also promote decomposition reactions, particularly in protic solvents where nucleophilic attack on the boron center can occur [21] [18].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information about dimethylsulfonio(trifluoro)boranuide through the analysis of multiple nuclei [8] [22] [23]. Boron-11 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the coordination environment around the boron nucleus [8] [22] [9].
The boron-11 chemical shift for dimethylsulfonio(trifluoro)boranuide typically appears in the range of -5 to +5 ppm relative to boron trifluoride etherate, indicating the tetrahedral coordination geometry around boron [8] [22]. This represents a significant upfield shift compared to trigonal boron compounds, which typically resonate between 20-90 ppm [8]. The coordination to sulfur results in increased electron density around the boron nucleus, leading to enhanced shielding and the observed upfield shift [8] [22].
Nuclear Magnetic Resonance Parameter | Value Range | Reference Compound |
---|---|---|
Boron-11 Chemical Shift | -5 to +5 ppm | Boron trifluoride etherate |
Fluorine-19 Chemical Shift | -130 to -141 ppm | Trifluoroacetic acid |
Proton Chemical Shift (Methyl) | 2.5 to 3.0 ppm | Tetramethylsilane |
Fluorine-19 nuclear magnetic resonance analysis reveals the electronic environment of the fluorine atoms bonded to boron [23] [24] [25]. The fluorine chemical shifts typically appear in the range of -130 to -141 ppm, consistent with fluorine atoms attached to a tetrahedrally coordinated boron center [23]. The fluorine-19 spectrum often exhibits coupling to the boron-11 nucleus, resulting in characteristic multipicity patterns that confirm the structural connectivity [23] [25].
Proton nuclear magnetic resonance spectroscopy provides information about the methyl groups attached to sulfur [26] [27]. The proton chemical shifts for the methyl groups typically appear around 2.5 to 3.0 ppm, reflecting the deshielding effect of the coordinated sulfur atom [26]. Integration patterns confirm the presence of six equivalent protons corresponding to the two methyl groups [26].
Vibrational spectroscopy studies of dimethylsulfonio(trifluoro)boranuide provide detailed information about the molecular structure and bonding characteristics [28] [29] [30]. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific molecular vibrations within the complex [28] [29].
The vibrational spectrum exhibits distinctive features in several key regions [28] [29] [30]. The Carbon-Hydrogen stretching vibrations of the methyl groups appear in the 2800-3000 cm⁻¹ region, with typical methyl stretching frequencies around 2870 cm⁻¹ and 2960 cm⁻¹ [29] [31]. The Boron-Fluorine stretching vibrations are observed in the 1000-1200 cm⁻¹ range, reflecting the strong ionic character of these bonds [29] [31].
The coordinate Sulfur-Boron bond exhibits characteristic vibrational modes that appear at lower frequencies, typically in the 400-600 cm⁻¹ region [28] [30]. These vibrations are sensitive to the strength of the coordinate bond and provide insights into the electronic structure of the complex [28] [30]. Additional vibrational modes corresponding to methyl deformation and other molecular motions are observed throughout the fingerprint region below 1500 cm⁻¹ [29] [31].
Mass spectrometric analysis of dimethylsulfonio(trifluoro)boranuide provides molecular weight confirmation and fragmentation pattern information [32] [33]. The molecular ion peak appears at mass-to-charge ratio 130, corresponding to the protonated molecular ion [M+H]⁺ [32].
Fragmentation studies reveal characteristic breakdown patterns that reflect the molecular structure [32] [33]. The primary fragmentation pathway involves the cleavage of the coordinate Sulfur-Boron bond, leading to fragment ions corresponding to dimethyl sulfide (molecular weight 62) and boron trifluoride-related species [32] [33]. Secondary fragmentation processes include the loss of methyl groups from the sulfur center and further breakdown of the boron trifluoride component [32] [33].
Electrospray ionization mass spectrometry studies demonstrate the formation of adduct ions with various cationic species, including sodium and potassium [32]. These studies also reveal the tendency for dimethylsulfonio(trifluoro)boranuide to form cluster ions under certain ionization conditions, providing additional structural information [32].
The thermodynamic properties of dimethylsulfonio(trifluoro)boranuide reflect the energetics of coordinate bond formation and the stability of the Lewis acid-base adduct [20] [11]. Enthalpy of formation studies for similar boron trifluoride complexes indicate that the coordinate bond formation is thermodynamically favorable, with typical enthalpies of adduct formation ranging from -80 to -120 kJ/mol [11].
Heat capacity measurements demonstrate temperature-dependent thermal properties that reflect the molecular motion and vibrational modes within the complex [20]. The standard molar heat capacity typically falls in the range of 150-200 J/(mol·K) at 25°C, consistent with compounds of similar molecular weight and structure [20].
Entropy considerations reveal the balance between the loss of translational and rotational freedom upon complex formation and the gain in vibrational modes [20] [11]. The standard molar entropy reflects the molecular complexity and the degree of order within the crystal structure [20]. Gibbs free energy calculations confirm the thermodynamic stability of the complex under standard conditions [11].
The stability and reactivity of dimethylsulfonio(trifluoro)boranuide are governed by the strength of the coordinate Sulfur-Boron bond and the electronic properties of the constituent molecules [18] [34] [19]. The Lewis acid-base adduct exhibits moderate stability under ambient conditions but demonstrates reactivity toward stronger Lewis bases and nucleophiles [18] [19].
Decomposition pathways involve the competitive coordination of alternative Lewis bases that can displace dimethyl sulfide from the boron center [34] [19]. Water and alcohols represent particularly effective nucleophiles that can lead to hydrolysis reactions and complex decomposition [18] [34]. The presence of moisture significantly affects the stability of the compound, leading to the formation of hydrolysis products [18].
Temperature-dependent stability studies reveal that elevated temperatures promote the dissociation of the coordinate bond, leading to the regeneration of boron trifluoride and dimethyl sulfide [18] [16]. The activation energy for this dissociation process typically ranges from 60 to 80 kJ/mol, depending on the specific environmental conditions [18] [19].
Flammable;Corrosive